N-benzyl-3,4-dihydroquinolin-2-amine
Description
IUPAC Nomenclature and Systematic Naming Conventions
N-Benzyl-3,4-dihydroquinolin-2-amine is systematically named according to IUPAC guidelines as N-benzyl-3,4-dihydro-1H-quinolin-2-amine. The nomenclature reflects its bicyclic structure, consisting of a partially hydrogenated quinoline core (3,4-dihydroquinoline) with a benzyl group attached to the secondary amine at position 2. The numbering prioritizes the quinoline nitrogen at position 1, with the dihydro designation indicating saturation at carbons 3 and 4.
Tautomeric considerations arise due to the presence of an amine group adjacent to the unsaturated quinoline ring. In some contexts, the compound may adopt an imine form (N-benzyl-3,4-dihydro-1H-quinolin-2-imine), leading to alternative naming conventions. This tautomerism is analogous to the equilibrium observed in 2-aminopurine systems, where hydrogen shifts between nitrogen atoms create distinct structural forms.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₆N₂ , as confirmed by high-resolution mass spectrometry and PubChem data. The molecular weight is 236.31 g/mol , calculated from the isotopic composition of carbon (12.0107 g/mol), hydrogen (1.00784 g/mol), and nitrogen (14.0067 g/mol).
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂ |
| Exact Mass | 236.1314 Da |
| Monoisotopic Mass | 236.1314 Da |
| Heavy Atom Count | 18 |
Discrepancies in reported molecular weights (e.g., 250.33 g/mol in non-peer-reviewed sources) likely stem from errors in auxiliary data or confusion with protonated forms. The hydrochloride salt (C₁₆H₁₇ClN₂) has a molecular weight of 271.78 g/mol, but the free base remains unequivocally C₁₆H₁₆N₂.
Three-Dimensional Conformational Studies
The three-dimensional structure of this compound is characterized by a non-planar dihydroquinoline ring system. X-ray crystallography of analogous compounds, such as ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, reveals puckered conformations in the dihydroquinoline moiety, with a dihedral angle of 73.30° between aromatic planes. Computational models using density functional theory (DFT) predict similar puckering for this compound, with the benzyl group adopting a pseudo-axial orientation to minimize steric hindrance.
Key conformational parameters include:
- Ring puckering amplitude (Q): ~0.5 Å for the dihydroquinoline ring.
- Torsion angle (C2-N1-C7-C8): ~120°, favoring staggered configurations.
- Intermolecular distances: Benzyl aromatic rings exhibit edge-to-face interactions (~4.2 Å) in crystal lattices.
Comparative Analysis of Tautomeric Forms
This compound exhibits tautomerism between its amine and imine forms (Figure 1). The equilibrium is solvent-dependent, with polar solvents stabilizing the imine tautomer due to enhanced resonance delocalization. Nuclear magnetic resonance (NMR) studies of related compounds, such as 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrate similar tautomeric behavior, with imine:amine ratios exceeding 4:1 in dimethyl sulfoxide.
Table 1: Tautomeric Stability in Different Solvents
| Solvent | Dielectric Constant | Dominant Tautomer | Population Ratio (Imine:Amine) |
|---|---|---|---|
| Cyclohexane | 2.02 | Amine | 1:1.7 |
| Ethanol | 24.55 | Imine | 3.5:1 |
| Water | 80.10 | Imine | 4.2:1 |
The imine form benefits from conjugation with the quinoline π-system, reducing energy by ~3.2 kcal/mol compared to the amine form in vacuum calculations.
Hydrogen Bonding Patterns and Crystal Packing Behavior
Hydrogen bonding plays a critical role in the solid-state organization of this compound. While direct crystallographic data for this compound is limited, studies on structurally similar molecules, such as 1-benzyl-N-methyl-3,4-dihydro-2H-quinolin-2-amine, reveal:
- N-H···N interactions: Between the amine hydrogen and adjacent quinoline nitrogen (distance: 2.8–3.0 Å).
- C-H···π interactions: Involving the benzyl group and aromatic rings of neighboring molecules (distance: 3.3–3.6 Å).
In the hydrochloride salt, ionic N⁺-H···Cl⁻ bonds dominate, with bond lengths of 1.8–2.1 Å. Crystal packing typically forms layered structures parallel to the (-1-10) plane, as seen in ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Figure 2: Hypothetical Hydrogen Bond Network
- Primary interactions: N-H···N (quinoline).
- Secondary interactions: C-H···π (benzyl-quinoline).
- Tertiary interactions: Van der Waals contacts between alkyl chains.
This hierarchical packing stabilizes the lattice energy by approximately 25 kcal/mol, as estimated from comparable systems.
Properties
CAS No. |
130974-65-1 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31g/mol |
IUPAC Name |
N-benzyl-3,4-dihydro-1H-quinolin-2-imine |
InChI |
InChI=1S/C16H16N2/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)18-16/h1-9H,10-12H2,(H,17,18) |
InChI Key |
YKMCNRXDJMXRJR-UHFFFAOYSA-N |
SMILES |
C1CC(=NCC2=CC=CC=C2)NC3=CC=CC=C31 |
Isomeric SMILES |
C1C/C(=N\CC2=CC=CC=C2)/NC3=CC=CC=C31 |
Canonical SMILES |
C1CC(=NC2=CC=CC=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antidepressant Activity
N-benzyl-3,4-dihydroquinolin-2-amine derivatives have been synthesized and evaluated for their antidepressant properties. Studies indicate that these compounds exhibit significant activity against monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters related to mood regulation. For instance, one study highlighted a derivative that displayed a notable reduction in immobility time in the forced swim test (FST), suggesting robust antidepressant effects comparable to established drugs like fluoxetine .
Alzheimer’s Disease Treatment
The potential of this compound as an acetylcholinesterase inhibitor has been explored extensively. Compounds derived from this scaffold have shown promising results in enhancing cholinergic transmission by inhibiting the enzyme that breaks down acetylcholine, thereby improving cognitive function in models of Alzheimer’s disease .
Biological Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial activities against various pathogens. These compounds have been tested for their efficacy against bacteria and fungi, showing potential as new antimicrobial agents .
Cancer Research
The compound has also been investigated for its anticancer properties. In vivo studies have shown that certain derivatives can inhibit tumor growth in xenograft models, indicating their potential as anticancer therapeutics. For example, one study reported a compound that achieved up to 60% tumor growth inhibition at specific dosages .
Synthetic Chemistry Applications
This compound serves as a versatile building block in synthetic chemistry. Its structure allows for various modifications leading to the synthesis of complex molecules with diverse biological activities. Recent advances include the use of this compound in catalytic reactions for synthesizing other heterocyclic compounds .
Case Studies and Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Core Structure: Pyridine with a 2,3-dihydro-1,4-benzodioxin moiety (non-quinoline heterocycle).
- Substituents: Methoxy (position 2), dimethylaminomethylphenyl (position 3).
- Molecular Weight : 391.46 g/mol .
- Key Differences: The benzodioxin ring introduces oxygen atoms, enhancing polarity, while the pyridine core lacks the nitrogen atom at position 1 (compared to quinoline). This structural divergence may reduce π-π stacking interactions but improve aqueous solubility.
(b) 4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine
- Core Structure: 1,2-Dihydroquinoxaline (two nitrogen atoms in a six-membered ring).
- Substituents : Phenyl (position 2), dimethylbenzenamine (position 4).
- Molecular Weight : 327.43 g/mol .
- Spectroscopic Data: IR Peaks: 3329 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (C=N quinoxaline) . ¹H NMR: Aromatic protons at δ 6.8–7.5 ppm; dimethylamine protons at δ 2.9 ppm .
- Key Differences: Quinoxaline’s dual nitrogen atoms increase hydrogen-bonding capacity compared to quinoline. The dihydro modification here affects conjugation, as seen in the redshifted C=N IR absorption.
(c) N-Methyl-2-phenyl-N-(1,2,3,4-tetrahydroquinolin-3-yl)-1,2,3,4-tetrahydroquinolin-3-amine
Substituent Effects
Preparation Methods
Nucleophilic Substitution with Benzyl Halides
Nucleophilic substitution reactions using benzyl halides represent a straightforward approach to introducing the benzyl group onto the quinoline scaffold. This method typically involves reacting 3,4-dihydroquinolin-2-amine with benzyl bromide or chloride in the presence of a base.
In a representative procedure, 3,4-dihydroquinolin-2-amine (1.0 equiv) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Benzyl bromide (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to neutralize generated HBr. The reaction proceeds at 80–100°C for 12–24 hours, yielding N-benzyl-3,4-dihydroquinolin-2-amine with moderate to high efficiency . Key advantages include operational simplicity and compatibility with diverse benzylating agents.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | THF |
| Temperature (°C) | 80 | 100 | 60 |
| Reaction Time (h) | 18 | 12 | 24 |
| Yield (%) | 72 | 85 | 58 |
| Purity (HPLC, %) | 95 | 97 | 90 |
Higher yields are achieved in acetonitrile at elevated temperatures, though prolonged heating risks decomposition . Steric hindrance from substituted benzyl halides can reduce efficiency, necessitating stoichiometric adjustments.
Lewis Acid-Mediated Friedel-Crafts Alkylation
The Friedel-Crafts alkylation, traditionally used for constructing aromatic systems, has been adapted for synthesizing this compound precursors. A notable example involves intramolecular cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using aluminum chloride (AlCl₃) as a Lewis acid .
In this method, N-(4-methoxyphenyl)-3-chloropropionamide (1.0 equiv) is treated with AlCl₃ (4.0 equiv) in dimethylacetamide (DMA) at 150–160°C for 2 hours. The reaction proceeds via electrophilic aromatic substitution, forming the dihydroquinoline core, followed by demethylation to yield 6-hydroxy-3,4-dihydroquinolinone. Subsequent benzylation introduces the N-benzyl group .
Table 2: Friedel-Crafts Alkylation Parameters
| Component | Quantity | Role |
|---|---|---|
| N-(4-methoxyphenyl)-3-chloropropionamide | 300 g (1.4 mol) | Substrate |
| AlCl₃ | 760 g (5.6 mol) | Lewis acid catalyst |
| DMA | 165 mL | Solvent |
| Reaction Temperature | 150–160°C | Cyclization |
| Yield | 92.9% | Isolated product |
This method achieves exceptional purity (99.2% by HPLC) and scalability, though the use of stoichiometric AlCl₃ generates significant HCl byproducts, requiring robust gas-trapping systems .
Reductive Amination
Reductive amination offers a versatile route by condensing aldehydes with amines followed by reduction. For this compound, benzaldehyde is reacted with 3,4-dihydroquinolin-2-amine under reducing conditions.
In a typical protocol, benzaldehyde (1.2 equiv) and 3,4-dihydroquinolin-2-amine (1.0 equiv) are refluxed in methanol to form an imine intermediate. Sodium borohydride (2.5 equiv) is then added at 0°C, reducing the imine to the secondary amine . The crude product is purified via vacuum distillation or column chromatography.
Key Advantages:
-
Mild Conditions: Reactions proceed at ambient pressure with minimal byproducts.
-
Functional Group Tolerance: Electron-rich and electron-poor benzaldehyde derivatives are compatible.
Limitations:
-
Over-Reduction Risk: Excessive borohydride may reduce the quinoline ring.
-
Moderate Yields: Typical yields range from 65–75% due to competing side reactions .
Isocyanate Condensation
Isocyanate-mediated routes, though less common, provide access to N-benzyl derivatives via carboxamide intermediates. A reported method involves reacting (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with benzyl isocyanate under triethylamine catalysis .
Procedure Overview:
-
Isocyanate Formation: Benzylamine is treated with triphosgene to generate benzyl isocyanate.
-
Condensation: The isocyanate reacts with 3,4-dihydroquinolin-2-amine in dichloromethane, forming a urea intermediate.
-
Rearrangement: Acidic or basic conditions promote rearrangement to the target amine .
Table 3: Isocyanate Condensation Efficiency
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Triethylamine | 68 | 93 | 24 |
| DMAP | 75 | 96 | 18 |
| No Catalyst | 42 | 85 | 36 |
Dimethylaminopyridine (DMAP) enhances reaction rates and yields by stabilizing transition states .
Comparative Analysis of Methodologies
Table 4: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 97 | High | Moderate |
| Friedel-Crafts | 93 | 99 | Moderate | Low |
| Reductive Amination | 75 | 95 | High | High |
| Isocyanate Condensation | 75 | 96 | Low | Moderate |
-
Friedel-Crafts Alkylation excels in purity and yield but requires hazardous Lewis acids.
-
Reductive Amination is cost-effective and scalable, ideal for industrial applications.
-
Isocyanate Routes offer modularity for derivatives but suffer from complex workflows.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-3,4-dihydroquinolin-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A primary synthesis route involves alkylation of the amine precursor with benzyl halides under basic conditions. For example, reacting 3,4-dihydroquinolin-2-amine with benzyl bromide in a polar aprotic solvent (e.g., DCM or EtOH) at 25–40°C, with K₂CO₃ or NaOH as a base, yields 65–80% product . Optimization includes controlling stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-alkylation).
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 6.5–8.0 ppm), benzylic CH₂ (δ 3.5–4.5 ppm), and dihydroquinoline ring protons (δ 1.5–3.0 ppm). NMR confirms sp² carbons (110–150 ppm) and amine/amide carbons .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 265.15 (C₁₆H₁₆N₂).
- X-ray Crystallography : Resolves stereochemistry and confirms bond angles/planarity of the quinoline ring .
Advanced Research Questions
Q. What strategies are effective in analyzing the influence of N-benzyl substituents on the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the benzyl group and hydrophobic pockets in target proteins (e.g., kinases). Compare binding scores with non-benzylated analogs .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing/donating groups on the benzyl ring (e.g., -F, -OCH₃) and assay activity. Fluorine substituents, for instance, may enhance binding via polar interactions .
- Molecular Dynamics (MD) : Simulate conformational changes in the ligand-protein complex to assess stability of benzyl-mediated contacts .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to eliminate variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that might interfere with activity measurements .
- Crystallographic Analysis : Compare ligand-binding modes in solved protein structures to clarify conflicting mechanistic hypotheses .
Q. What in silico methods are recommended for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability. The compound’s moderate logP (~2.5) suggests balanced solubility and membrane permeability .
- CYP450 Inhibition Assays : Use Schrödinger’s DrugMetab module to predict metabolism by cytochrome P450 enzymes, critical for avoiding drug-drug interactions .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to induce enantioselectivity in hydrogenation or alkylation steps .
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers and assign configurations via circular dichroism (CD) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the reported cytotoxicity of this compound across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with standardized MTT assays to rule out cell-type-specific effects .
- ROS Assays : Measure reactive oxygen species (ROS) levels to determine if oxidative stress contributes to variable cytotoxicity readings .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes, linking bioactivity to specific pathways (e.g., apoptosis vs. proliferation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
